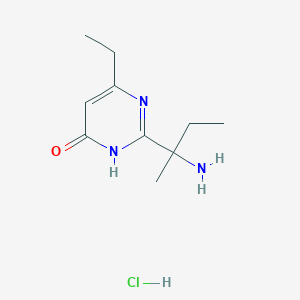![molecular formula C11H14N4OS B1384591 2-(3-氨基哌啶-1-基)噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 1248559-66-1](/img/structure/B1384591.png)
2-(3-氨基哌啶-1-基)噻吩[3,2-d]嘧啶-4(3H)-酮
描述
“2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .
Molecular Structure Analysis
The molecular structure of “2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidin-4-one ring .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” are typically centered around its thieno[3,2-d]pyrimidin-4(3H)-one core . For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .
科学研究应用
合成策略和衍生物
- 已开发了一种多功能高效的合成方法,用于制备各种噻吩[2,3-d]嘧啶和噻吩[3,2-d]嘧啶衍生物,包括2-(3-氨基哌啶-1-基)噻吩[3,2-d]嘧啶-4(3H)-酮。该方法以高产率和使用不同取代基(Pokhodylo et al., 2015)为特点。
制药合成
- 合成了新的吡啶并[3', 2':4,5]噻吩[3,2-d]嘧啶-4(3H)-酮衍生物及相关化合物,展示了其化学多功能性和在制药领域的潜在应用(Ho, 2001)。
生物活性
- 合成的2-(吡啶-2-基)噻吩[2,3-d]嘧啶-4(3H)-酮衍生物对各种细菌和真菌菌株表现出抗微生物活性,表明其在医药应用中的潜力(Haswani & Bari, 2011)。
- 合成了一系列新的3-取代-7-(2-氯-6-乙氧基吡啶-4-基)-9-(2,4-二氯苯基)-2-甲基吡啶并[3′,2′:4,5]噻吩[3,2-d]嘧啶-4(3H)-酮衍生物作为抗微生物剂,说明了该化合物在新型抗微生物剂开发中的作用(Fayed et al., 2014)。
化学合成和表征
- 各种研究描述了噻吩[2,3-d]嘧啶-4(3H)-酮及其衍生物的一步法和一锅法合成方法。这些研究强调了该化合物在化学研究中促进高效经济合成过程的作用(Shi et al., 2018), (Dyachenko et al., 2020)。
作用机制
Target of Action
The primary targets of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one are Bruton’s tyrosine kinase (BTK) and Cytochrome bd oxidase (Cyt-bd) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits BTK and Cyt-bd . In the case of BTK, it exhibits varying inhibitory activities against BTK in vitro . For Cyt-bd, it inhibits the enzyme in an established ATP depletion assay .
Biochemical Pathways
The inhibition of BTK affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s ability to inhibit its targets in vitro suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The inhibition of BTK by this compound can lead to the suppression of B cell proliferation . The inhibition of Cyt-bd can lead to ATP depletion in Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of the target enzymes can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis with higher expression of the Cyt-bd-encoding genes .
生化分析
Biochemical Properties
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This enzyme is a key component of the bacterial respiratory chain, and its inhibition disrupts the energy metabolism of the bacteria. The compound interacts with Cyt-bd by binding to its active site, thereby preventing the enzyme from facilitating electron transfer and ATP synthesis .
Cellular Effects
The effects of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, the compound exhibits potent antiproliferative activity . It induces apoptosis through the mitochondrial pathway and causes cell cycle arrest at the G2/M phase . Additionally, it affects cell signaling pathways by inhibiting the activity of EZH2, a histone methyltransferase involved in gene expression regulation .
Molecular Mechanism
At the molecular level, 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the active site of Cyt-bd, inhibiting its activity and disrupting the bacterial respiratory chain . In cancer cells, the compound inhibits EZH2, leading to changes in gene expression and induction of apoptosis . The binding interactions with these biomolecules are critical for the compound’s inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on Cyt-bd and EZH2, but the potency may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits Cyt-bd and EZH2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits Cyt-bd and induces apoptosis . Additionally, it can be found in the nucleus, where it affects gene expression by inhibiting EZH2 . The targeting signals and post-translational modifications that direct the compound to these compartments are critical for its efficacy.
属性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-7-2-1-4-15(6-7)11-13-8-3-5-17-9(8)10(16)14-11/h3,5,7H,1-2,4,6,12H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINRPHYUKVKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)





![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)